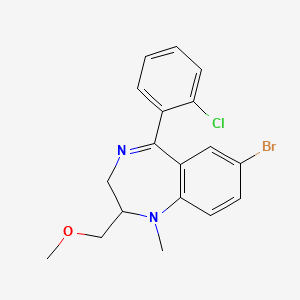
Metaclazepam
Descripción general
Descripción
Metaclazepam, comercializado bajo la marca Talis, es un derivado de las benzodiazepinas. Se utiliza principalmente como ansiolítico, lo que significa que ayuda a reducir la ansiedad. A diferencia de otras benzodiazepinas como el diazepam o el bromazepam, el this compound tiene relativamente menos propiedades sedantes o relajantes musculares .
Aplicaciones Científicas De Investigación
El metaclazepam tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los derivados de las benzodiazepinas.
Biología: Se utiliza para estudiar los efectos de las benzodiazepinas en el sistema nervioso central.
Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia y seguridad como ansiolítico.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos ansiolíticos
Mecanismo De Acción
Metaclazepam funciona mejorando el efecto del neurotransmisor ácido gamma-aminobutírico (GABA) en el receptor GABA-A. Esto lleva a un aumento en la afluencia de iones cloruro a las neuronas, lo que resulta en hiperpolarización y disminución de la excitabilidad neuronal. El principal objetivo molecular es el receptor GABA-A, y la vía implicada es la vía GABAérgica .
Análisis Bioquímico
Biochemical Properties
Metaclazepam interacts with various enzymes and proteins in the body. The major metabolic pathways of this compound involve stepwise demethylation of the O-methyl and/or the N-methyl group to O-demethyl-metaclazepam, N-demethyl-metaclazepam, and bis-demethyl-metaclazepam . Further aromatic hydroxylation yields another metabolite .
Cellular Effects
It is known that this compound has less sedative or muscle relaxant properties than other benzodiazepines , suggesting that it may have specific effects on neuronal cells.
Molecular Mechanism
The molecular mechanism of this compound involves interactions with the gamma-aminobutyric acid (GABA) receptors in the brain, similar to other benzodiazepines
Metabolic Pathways
This compound is involved in several metabolic pathways. The major metabolic pathways of this compound involve stepwise demethylation of the O-methyl and/or the N-methyl group . Further aromatic hydroxylation yields another metabolite .
Métodos De Preparación
Metaclazepam puede sintetizarse mediante una reacción de ciclización de la acilamina con oxicloruro de fósforo, lo que produce una mezcla de dos compuestos isoméricos. Esta mezcla se convierte entonces en 1-metil-2-metoximetil-5-(2'-clorofenil)-2,3-dihidro-1H-1,4-benzodiazepina mediante metóxido de sodio en metanol . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero a mayor escala, lo que garantiza la pureza y la consistencia.
Análisis De Reacciones Químicas
El metaclazepam experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos deshalogenados.
Comparación Con Compuestos Similares
Metaclazepam es similar a otras benzodiazepinas como el diazepam, el bromazepam y el clonazepam. Es único en el sentido de que tiene relativamente menos propiedades sedantes o relajantes musculares en comparación con estos compuestos. Esto lo convierte en un ansiolítico más selectivo .
Lista de compuestos similares
- Diazepam
- Bromazepam
- Clonazepam
- Lorazepam
- Alprazolam
Propiedades
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABYCCJHARSRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905121 | |
| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84031-17-4 | |
| Record name | Metaclazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84031-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaclazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084031174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-5-(o-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METACLAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2N2B1303L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Metaclazepam exert its anxiolytic effects?
A1: this compound, a 1,4-benzodiazepine derivative, exerts its anxiolytic effects primarily by binding to the benzodiazepine site on the GABAA receptor complex in the central nervous system. [] This binding enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, leading to reduced neuronal excitability and anxiolytic effects. []
Q2: Does this compound affect other neurotransmitter systems?
A2: While this compound's primary mechanism involves the GABAergic system, studies in pithed rats and anesthetized cats indicate that it does not demonstrate specific interactions with alpha- or beta-adrenoceptors. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is chemically designated as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine hydrochloride. [] Unfortunately, the provided abstracts do not explicitly state the molecular formula or weight.
Q4: Are there specific analytical methods for this compound detection and quantification?
A4: Yes, various analytical methods have been developed for this compound. These include polarographic methods, particularly differential pulse polarography (DPP), which offer high sensitivity for both the pure compound and tablet formulations. [, ] Additionally, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed, enabling simultaneous screening, identification, and quantification of this compound alongside other benzodiazepines in plasma samples. []
Q5: How does the structure of this compound contribute to its pharmacological profile?
A5: The 2-methoxymethyl substitution on the 1,4-benzodiazepine ring of this compound plays a key role in its pharmacological activity. This structural feature contributes to its unique profile, characterized by a higher selectivity for anxiolytic effects compared to other benzodiazepines. []
Q6: What are the primary metabolic pathways of this compound in humans?
A6: this compound undergoes metabolism in the liver, with N-desmethylthis compound identified as a major metabolite found in breast milk. [] Additionally, two metabolites possessing a lactam structure have also been detected. []
Q7: How is this compound absorbed and distributed in the body?
A7: While the provided abstracts do not offer detailed pharmacokinetic parameters, they indicate that oral administration of this compound leads to absorption and distribution throughout the body, with detectable levels in plasma and breast milk. [] The presence of this compound and its metabolites in breast milk suggests that caution should be exercised when administering it to lactating women. []
Q8: Has this compound's efficacy as an anxiolytic been clinically evaluated?
A8: Yes, multiple double-blind, placebo-controlled clinical trials have demonstrated the efficacy of this compound in treating anxiety disorders. These studies showed significant improvements in anxiety symptoms compared to placebo, as measured by both physician-rated scales (e.g., Hamilton Anxiety Rating Scale) and patient-reported outcomes (e.g., Erlangen Anxiety Scale, Self-Rating Anxiety Scale). [, , , ]
Q9: Does this compound impact psychomotor performance or cognitive function?
A9: Studies investigating the effects of this compound on psychomotor performance have found no significant impairments when administered at a 15 mg nocturnal dose. [] This suggests that this compound, particularly when taken at bedtime, may possess a favorable profile regarding daytime alertness and cognitive function. [, ]
Q10: Does this compound interact with alcohol?
A11: Concomitant consumption of this compound and alcohol can lead to an additive effect on psychophysical performance impairment. This means that the combined effects of the two substances are more pronounced than the effects of either substance alone. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)


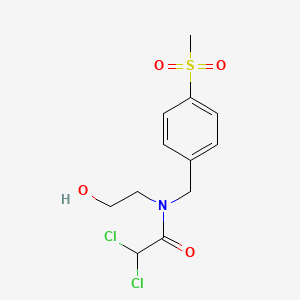

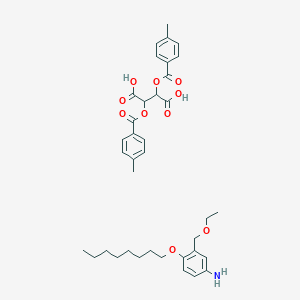

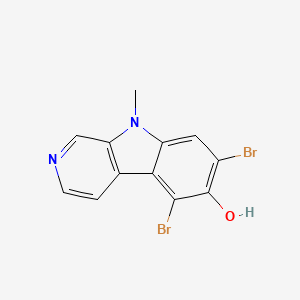
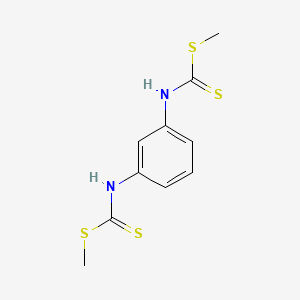
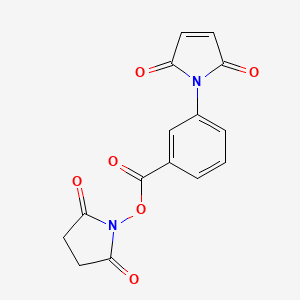


![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

